Pentaerythritol: A Comprehensive Technical Guide on its Chemical Structure and Properties
Pentaerythritol: A Comprehensive Technical Guide on its Chemical Structure and Properties
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of pentaerythritol (B129877), a versatile polyhydric alcohol. It details the compound's chemical structure, physicochemical properties, synthesis, reactivity, and spectroscopic signature. The guide includes structured data tables for easy reference, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes. This document serves as a core reference for professionals utilizing pentaerythritol in polymer chemistry, materials science, and pharmaceutical applications, including drug delivery systems.
Introduction
Pentaerythritol, with the chemical formula C(CH₂OH)₄, is a white, crystalline organic compound classified as a polyol, or more specifically, a tetrol.[1] Its structure is based on a neopentane (B1206597) backbone with each of the four terminal methyl groups substituted with a hydroxyl (-OH) group.[1][2] Due to its highly symmetrical, polyfunctional nature, pentaerythritol serves as a crucial building block in the synthesis of a wide array of commercial products, including explosives, plastics, paints, appliances, and cosmetics.[1][2] In more advanced applications, it is used to produce alkyd resins, synthetic lubricants, and polymer cross-linking agents.[3][4] For drug development professionals, pentaerythritol is gaining attention as a component in drug delivery systems, such as solid dispersion carriers, to enhance the aqueous solubility and permeability of poorly soluble active pharmaceutical ingredients (APIs).[5][6]
Chemical Structure and Identification
The molecular structure of pentaerythritol features a central quaternary carbon atom bonded to four hydroxymethyl (-CH₂OH) groups, resulting in a highly symmetrical, star-shaped molecule.[7] This unique arrangement of four primary alcohol groups dictates its chemical reactivity and physical properties.
Caption: Ball-and-stick model of the pentaerythritol molecule, C(CH₂OH)₄.
Table 1: Chemical Identifiers for Pentaerythritol
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol | [8] |
| CAS Number | 115-77-5 | [8][9] |
| Molecular Formula | C₅H₁₂O₄ | [8][9] |
| Molecular Weight | 136.15 g/mol | [8][9] |
| InChI Key | WXZMFSXDPGVJKK-UHFFFAOYSA-N |[1][9] |
Physicochemical Properties
Pentaerythritol is a non-hygroscopic, odorless white crystalline solid at room temperature.[3][4][8] Its physical properties are dominated by the four hydroxyl groups, which allow for extensive hydrogen bonding, leading to a high melting point and significant water solubility.
Table 2: Key Physicochemical Properties of Pentaerythritol
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Appearance | White crystalline powder | Standard | [1][3] |
| Melting Point | 260.5 °C (533.6 K) | - | [1] |
| Boiling Point | 276 °C (549 K) | at 30 mmHg | [1][10] |
| Density | 1.396 g/cm³ | - | [11] |
| Vapor Pressure | 8 x 10⁻⁸ mmHg | at 20 °C | [1][8] |
| pKa | 14.10 | Aqueous Solution | [8] |
| LogP (log Kow) | -1.69 | - | [8] |
| Flash Point | 200.1 °C | - | [1] |
| Autoignition Temp. | > 400 °C | at 1,013 hPa | [12] |
| Refractive Index | 1.548 | at 25 °C |[8] |
Table 3: Solubility of Pentaerythritol in Various Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | 5.66 | 20 | [1] |
| Water | 7.23 | 25 | [8] |
| Water | 11.5 | 40 | [1] |
| Water | 50.0 | 100 | [1] |
| Methanol | 0.75 | 25 | [10] |
| Ethanol (B145695) | 0.33 | 25 | [10] |
| Glycerol | Soluble | - | [7][8] |
| Ethylene Glycol | Soluble | - | [7][8] |
| DMSO | 2.0 (g/L) | 25 | [1] |
| Acetone | Insoluble | - | [7][11] |
| Benzene | Insoluble | - | [7][8] |
| Diethyl Ether | Insoluble | - | [7][11] |
| Carbon Tetrachloride | Insoluble | - |[7][8] |
Synthesis and Manufacturing Process
Pentaerythritol was first synthesized in 1891 by Bernhard Tollens.[1] The industrial production method involves a base-catalyzed reaction between acetaldehyde (B116499) and an excess of formaldehyde (B43269).[1][13][14] The process occurs in two main stages: a series of three sequential aldol (B89426) additions, followed by a crossed Cannizzaro reaction.
Caption: Workflow for the industrial synthesis of pentaerythritol.
Experimental Protocol: Laboratory Synthesis of Pentaerythritol
The following protocol is a representative method for the laboratory-scale synthesis of pentaerythritol.
-
Apparatus Setup: Equip a 1-liter, three-necked round-bottom flask with a mechanical stirrer, a thermometer, a pressure-equalizing addition funnel, and a reflux condenser.
-
Initial Charge: Add 18.5 g of calcium oxide (or a molar equivalent of another hydroxide (B78521) base like NaOH) and 2.3 mole equivalents of aqueous formaldehyde solution (formalin) to the flask.
-
Reactant Addition: Charge the addition funnel with 0.5 moles of acetaldehyde dissolved in 300 mL of water.
-
Reaction (Aldol Stage): Slowly add the acetaldehyde solution dropwise to the flask while maintaining the internal temperature at 15-20°C using a water bath.
-
Reaction (Cannizzaro Stage): After the addition is complete, warm the mixture slowly to 45-50°C over one hour and hold at this temperature for an additional hour to ensure the completion of the Cannizzaro reaction.
-
Catalyst Removal: Cool the mixture and bubble carbon dioxide gas through it to precipitate the calcium hydroxide catalyst as calcium carbonate. Filter the mixture via suction filtration to remove the precipitate.
-
Isolation and Purification: Concentrate the filtrate by boiling or under reduced pressure to obtain a crude solid residue. Recrystallize the residue from hot ethanol or a minimal amount of hot water to yield white crystals of pentaerythritol.
-
Characterization: The purity of the product can be confirmed by its melting point, which should be approximately 260°C for pure pentaerythritol.
Chemical Reactivity and Stability
The chemistry of pentaerythritol is dominated by its four primary hydroxyl groups, which undergo typical alcohol reactions.
-
Esterification: Pentaerythritol is readily esterified with carboxylic acids, acid chlorides, or anhydrides to form tetraesters.[7][8] This reaction is fundamental to its use in producing alkyd resins, synthetic lubricants, and plasticizers.[15][16] Nitration with nitric acid produces the powerful explosive pentaerythritol tetranitrate (PETN).[1][15]
Caption: General reaction scheme for the esterification of pentaerythritol.
-
Thermal Stability: Pentaerythritol is thermally stable under normal conditions but will decompose upon strong heating, producing irritating fumes.[17] Its decomposition temperature is influenced by factors such as purity, the presence of impurities, and pressure.[18] The thermal stability generally increases with oligomerization (e.g., tripentaerythritol (B147583) is more stable than dipentaerythritol, which is more stable than pentaerythritol).[19]
-
Chemical Stability: The compound is stable in air and unaffected by boiling with dilute caustic alkali.[8] However, it is incompatible and can react violently with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][12][17]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and assessing the purity of pentaerythritol.[20]
Table 4: Summary of Spectroscopic Data for Pentaerythritol
| Technique | Region / Shift | Assignment / Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | ~3.0 - 4.0 ppm (singlet) | Equivalent methylene (B1212753) protons (-CH₂) | [20] |
| ¹³C NMR | ~63 ppm | Methylene carbons (-CH₂) | [8] |
| ~46 ppm | Quaternary central carbon (C) | [8] | |
| FTIR | 3200 - 3600 cm⁻¹ (broad) | O-H stretching (H-bonded) | [20] |
| ~2900 cm⁻¹ | C-H stretching | [21] | |
| ~1000 cm⁻¹ | C-O stretching | [21] |
| Mass Spec. (EI) | m/z 57, 42, 70 | Major fragmentation peaks |[8] |
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: For NMR, dissolve a small amount of pentaerythritol in a suitable deuterated solvent, such as DMSO-d₆. For FTIR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For Mass Spectrometry, the sample can be introduced directly into the ion source.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. The ¹H spectrum is expected to show a singlet for the eight methylene protons. The ¹³C spectrum will show two distinct signals corresponding to the central quaternary carbon and the four equivalent methylene carbons.
-
FTIR Spectroscopy: Record the spectrum over the range of 4000-400 cm⁻¹. The key feature will be a very broad and strong absorption band for the hydroxyl groups, characteristic of extensive intermolecular hydrogen bonding.
-
Mass Spectrometry: Obtain an electron ionization (EI) mass spectrum. The molecular ion peak may be weak or absent due to fragmentation. Analyze the fragmentation pattern to confirm the structure.
Applications in Research and Drug Development
While pentaerythritol is a commodity chemical, its unique structure lends itself to specialized applications in research and pharmaceuticals.
-
Polymer Chemistry: It is a tetrafunctional initiator and cross-linker for synthesizing star-shaped polymers, dendrimers, and highly cross-linked polymer networks. Its ester derivatives, such as pentaerythritol tetraacrylate (PETA), are common cross-linking agents in radiation-curable coatings.[3]
-
Drug Delivery: Recent studies have explored pentaerythritol as a co-processed excipient for creating solid dispersions.[5] Due to its structural properties and low lattice energy, it can encapsulate crystalline drug molecules, potentially rendering them amorphous. This mechanism can significantly improve the aqueous solubility, dissolution rate, and ex vivo permeation of poorly soluble drugs, making it a promising carrier for oral drug delivery systems.[5]
-
Pharmaceutical Formulations: In the pharmaceutical sector, it can be used as an excipient in various drug formulations.[6]
Safety and Toxicology
Pentaerythritol is considered to have low acute toxicity. It is not classified as a hazardous substance, though appropriate industrial hygiene practices should always be followed.[12][22]
Table 5: Toxicological Data for Pentaerythritol
| Exposure Route | Endpoint | Value | Species | Reference |
|---|---|---|---|---|
| Oral | LD50 | > 5,110 mg/kg | Rat | [22][23] |
| Dermal | LD50 | > 10,000 mg/kg | Rabbit | [22][23] |
| Inhalation (dust) | LC50 | > 5.15 mg/L (4h) | Rat |[22][23] |
-
Handling Precautions: Inhalation of dust may cause mild respiratory irritation.[23] As a fine powder, it can form explosive mixtures with air, so dust generation should be controlled and sources of ignition avoided.[7][17] Standard personal protective equipment, including safety glasses and gloves, is recommended during handling.[22][23]
-
Environmental Fate: The substance is not considered persistent, bioaccumulative, or toxic (PBT).[12][24] It is classified as slightly hazardous to water.[7]
Conclusion
Pentaerythritol is a highly symmetrical, tetrafunctional molecule with well-defined chemical and physical properties. Its robust thermal stability, predictable reactivity through its four primary hydroxyl groups, and established synthesis route make it a cornerstone of the polymer and coatings industries. Furthermore, its emerging applications in advanced fields, particularly in enhancing drug solubility and bioavailability, highlight its potential for innovation in pharmaceutical sciences. This guide provides the core technical data and methodologies necessary for researchers and developers to effectively utilize this versatile chemical building block.
References
- 1. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. gantrade.com [gantrade.com]
- 4. Understanding Pentaerythritol: A Key Chemical in Modern Industry - Sinobio Chemistry [sinobiochemistry.com]
- 5. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openpr.com [openpr.com]
- 7. Pentaerythrit – High-Purity Intermediate for Coatings, Lubricants [penpet.com]
- 8. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentaerythritol [webbook.nist.gov]
- 10. Pentaerythritol | 115-77-5 [chemicalbook.com]
- 11. Pentaerythritol - Sciencemadness Wiki [sciencemadness.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]
- 15. snowhitechem.com [snowhitechem.com]
- 16. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]
- 17. ICSC 1383 - PENTAERYTHRITOL [inchem.org]
- 18. The Pentaerythritol decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 19. benchchem.com [benchchem.com]
- 20. koyonchem.com [koyonchem.com]
- 21. Pentaerythritol [webbook.nist.gov]
- 22. carlroth.com [carlroth.com]
- 23. redox.com [redox.com]
- 24. interatlaschemical.com [interatlaschemical.com]
